Chalcomycin

描述

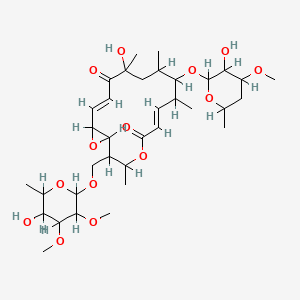

Structure

2D Structure

3D Structure

属性

CAS 编号 |

20283-48-1 |

|---|---|

分子式 |

C35H56O14 |

分子量 |

700.8 g/mol |

IUPAC 名称 |

(1S,2R,3R,6E,8S,9S,10S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |

InChI |

InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18-,19+,20+,21+,22+,23-,24-,27+,28+,29+,30-,31+,32+,33-,34+,35-/m0/s1 |

InChI 键 |

KLGADJPDTCIJLO-RVMREVNESA-N |

手性 SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)C)O)OC |

规范 SMILES |

CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC |

同义词 |

chalcomycin |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Chalcomycin from Streptomyces bikiniensis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chalcomycin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces bikiniensis.[1][2][3] First discovered in the late 1950s, it exhibits a unique chemical structure, including a 2,3-trans double bond and the neutral sugar D-chalcose, which distinguishes it from other clinically important macrolides like tylosin.[1] this compound demonstrates modest to potent antimicrobial activity, primarily against Gram-positive bacteria, and has also shown activity against certain Mycoplasma species and the ability to inhibit protein synthesis in HeLa cells.[1][4] The biosynthesis of this compound is governed by a large polyketide synthase (PKS) gene cluster, which has been the subject of significant genetic and biochemical study.[1][2][3] This document provides a comprehensive technical overview of the discovery, physico-chemical properties, antimicrobial activity, and the detailed experimental protocols for the fermentation, isolation, purification, and structural elucidation of this compound from its native producer, Streptomyces bikiniensis.

Discovery and Producing Organism

This compound was first identified in the late 1950s as a secondary metabolite of Streptomyces bikiniensis.[1] The producing organism, S. bikiniensis, is a Gram-positive, filamentous bacterium belonging to the Actinobacteria phylum, a group renowned for its prolific production of natural antibiotics.[5] The wild-type producer strain is identified as S. bikiniensis NRRL2737.[1] The species itself was originally isolated from soil collected from the Bikini Atoll.[6]

Physico-chemical and Biological Properties

Physico-chemical Data

This compound is a complex macrolide with distinct properties that influence its solubility, stability, and pharmacokinetic profile. Its key physico-chemical characteristics, calculated using the Chemistry Development Kit (CDK), are summarized below.[7]

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₆O₁₄ | [7] |

| Molecular Weight | 700.37 g/mol | [7] |

| XLogP | 0.74 | [7] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 14 | [7] |

| Rotatable Bonds | 8 | [7] |

| Topological Polar Surface Area | 181.2 Ų | [7] |

Antimicrobial Activity

This compound exhibits notable activity against a range of Gram-positive bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus (11 strains) | 0.19 (MIC₅₀), Range: 0.05 - 0.78 | [1] |

| Staphylococcus aureus 209P | 4 | [8] |

| Streptococcus pyogenes (2 strains) | 0.19 and 0.78 | [1] |

In addition to its antibacterial properties, this compound has demonstrated potent in vitro activity against several Mycoplasma species that are not susceptible to other macrolides.[1] It has also been found to inhibit protein synthesis in HeLa cells, an activity not commonly associated with 16-membered macrolides.[1][4]

Biosynthesis of this compound

The production of this compound in S. bikiniensis is orchestrated by the this compound (chm) biosynthetic gene cluster.[1] This contiguous segment of DNA, spanning over 60 kb, contains 25 putative genes responsible for synthesizing the polyketide backbone, the two deoxysugars (D-chalcose and D-mycinose), and subsequent enzymatic modifications.[1][2]

The core structure is assembled by a Type I Polyketide Synthase (PKS). A unique feature of the chm PKS is the absence of the ketoreductase and dehydratase domains in the seventh module, which would typically be expected to generate the 2,3-double bond.[1][3] This finding indicates that a separate, discrete set of enzymes is responsible for introducing this unusual structural feature.[1][2][3] Based on sequence comparisons, a biosynthetic pathway for the key sugar moiety, nucleoside diphosphate-D-chalcose, has also been proposed.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the production and isolation of this compound.

Fermentation of Streptomyces bikiniensis

This protocol outlines the cultivation of S. bikiniensis NRRL2737 for the production of this compound.

-

Strain Maintenance: Maintain cultures of S. bikiniensis on AS-1 agar plates.[1]

-

Seed Culture Preparation: Inoculate a loopful of spores or mycelia into a 50 mL flask containing 10 mL of Tryptone Soya Broth.[1] Incubate at 28-30°C for 2-3 days with agitation (e.g., 120 rpm).[9]

-

Production Culture: Transfer the seed culture into a 20-liter jar fermentor containing 18 liters of production medium.[9]

-

Fermentation Conditions:

Extraction of this compound

This procedure details the recovery of crude this compound from the fermentation broth.

-

Biomass Removal: Following fermentation, centrifuge the entire culture broth (e.g., at 10,000 x g for 20 minutes) to separate the mycelia from the supernatant.[11]

-

Supernatant Preparation: Filter the resulting cell-free supernatant through Whatman No. 1 filter paper to obtain a clear filtrate.[1][11]

-

pH Adjustment: Adjust the pH of the filtrate to 7.8 with solid NaHCO₃ to ensure the compound is in a neutral state for solvent extraction.[1]

-

Solvent Extraction:

-

Concentration:

Purification of this compound

This multi-step chromatographic process is used to isolate pure this compound from the crude extract.

-

Initial Purification (Silica Gel Chromatography):

-

Elute the column using a step gradient of increasing polarity. A suitable system is a gradient of 0% to 35% acetone in hexane, with the mobile phase supplemented with 2% (v/v) triethylamine to reduce tailing of the basic macrolide.[1]

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Intermediate Purification (Size-Exclusion Chromatography):

-

Final Purification (Preparative HPLC):

-

Perform the final purification using preparative High-Performance Liquid Chromatography (HPLC).[1]

-

Column: A Polaris C₁₈ column (e.g., 150 x 21.5 mm) is effective.[1]

-

Mobile Phase: Use a linear gradient elution. For example, a 50% to 100% gradient of Solvent A, where Solvent A is an 80:20 mixture of acetonitrile and methanol buffered with 5 mM ammonium acetate.[1]

-

Flow Rate: A typical flow rate is 10 mL/min.[1]

-

Detection: Monitor the elution at 280 nm.[1]

-

Post-HPLC Processing: Collect the peak corresponding to this compound. Remove the solvent in vacuo. To remove residual ammonium acetate, dissolve the sample and pass it through a small silica gel plug, eluting with a solvent mixture like 30% acetone/2% triethylamine in hexane.[1] This yields the final purified compound as a white solid.

-

Structure Elucidation

The definitive chemical structure of an isolated natural product is determined using a combination of spectroscopic and spectrometric techniques.[12]

-

Mass Spectrometry (MS):

-

Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass of the molecule.[1]

-

This data is used to calculate the precise molecular formula of this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR is the primary technique for determining the atomic connectivity and stereochemistry of the molecule.[12]

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).[1]

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.

-

2D NMR: Acquire a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) to establish the complete structure.[13]

-

COSY: Identifies proton-proton (H-H) spin couplings to map out adjacent protons.

-

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

-

NOESY: Reveals through-space correlations between protons, providing information about the molecule's 3D conformation and stereochemistry.

-

-

-

X-ray Crystallography (Optional):

-

If a suitable single crystal of the purified compound can be grown, X-ray crystallographic analysis provides an unambiguous determination of the three-dimensional structure.[8]

-

References

- 1. This compound Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound biosynthesis gene cluster from Streptomyces bikiniensis: novel features of an unusual ketolide produced through expression of the chm polyketide synthase in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptomyces bikiniensis - Wikipedia [en.wikipedia.org]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Chalcomycins from Marine-Derived Streptomyces sp. and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 10. journals.asm.org [journals.asm.org]

- 11. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 12. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chalcomycin Biosynthesis Pathway and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcomycin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces bikiniensis.[1][2] It exhibits modest activity against Gram-positive bacteria and some Mycoplasma species.[1] What makes this compound particularly interesting from a biosynthetic perspective is its unique structural features, including a 2,3-trans double bond and the neutral sugar D-chalcose, which deviates from the more common amino sugar mycaminose found in many other 16-membered macrolides.[1][2] This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, an analysis of its gene cluster, and a summary of the experimental protocols used to elucidate this complex process.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from S. bikiniensis spans a contiguous DNA segment of over 60 kb and is predicted to contain at least 25 putative genes involved in the biosynthesis of the polyketide backbone, the deoxysugars, and their subsequent modifications, as well as genes implicated in resistance.[1][2]

Gene Organization and Proposed Functions

The genes within the this compound (chm) cluster are organized in a manner typical for polyketide biosynthesis, with large polyketide synthase (PKS) genes flanked by genes for tailoring enzymes, sugar biosynthesis, and regulation. A detailed list of the identified open reading frames (ORFs) and their proposed functions, based on homology to genes in other macrolide biosynthetic pathways, is presented in Table 1.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

| Gene/ORF | Proposed Function | Homology |

| Polyketide Synthase (PKS) Genes | ||

| chmGI | Type I PKS, Loading module and Modules 1-2 | Tylosin PKS |

| chmGII | Type I PKS, Modules 3-5 | Tylosin PKS |

| chmGIII | Type I PKS, Modules 6-7 | Tylosin PKS |

| Deoxysugar Biosynthesis Genes (D-chalcose) | ||

| chmCIV | dTDP-glucose 4,6-dehydratase | Oleandomycin biosynthesis (OleN1) |

| chmCV | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Erythromycin biosynthesis (EryBIV) |

| chmCVI | dTDP-D-glucose synthase | Erythromycin biosynthesis (EryBI) |

| chmCVII | dTDP-4-keto-rhamnose reductase | Avermectin biosynthesis (AveBI) |

| chmCI | O-methyltransferase | Tylosin biosynthesis (TylF) |

| chmCII | C-methyltransferase | Tylosin biosynthesis (TylFa) |

| chmCIII | Glycosyltransferase | Tylosin biosynthesis (TylMII) |

| Tailoring Enzyme Genes | ||

| chmHII | P450 monooxygenase | Tylosin biosynthesis (TylHI) |

| chmMI | Macrocin O-methyltransferase | Tylosin biosynthesis (TylF) |

| chmN | Hydroxylase | Tylosin biosynthesis (TylH) |

| chmU | Short-chain dehydrogenase/reductase | |

| Resistance and Transport Genes | ||

| chmD | ABC transporter, ATP-binding protein | |

| chrB | ABC transporter, permease | |

| Regulatory Genes | ||

| chmR1 (putative) | SARP family transcriptional regulator | |

| chmR2 (putative) | TetR family transcriptional regulator | |

| chmR3 (putative) | LuxR family transcriptional regulator | |

| Other Genes | ||

| chmI | Type II thioesterase |

Note: This table is a compilation based on the findings of Ward et al. (2004) and analogies to other macrolide biosynthetic pathways. The functions of some genes are putative and await experimental verification.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving the assembly of a polyketide chain, the synthesis and attachment of deoxysugars, and a series of post-PKS modifications.

Polyketide Chain Assembly

The this compound aglycone, chalconolide, is assembled by a type I polyketide synthase (PKS) encoded by the chmG genes. A key and unusual feature of the this compound PKS is the absence of ketoreductase and dehydratase domains in the seventh module.[1][2] These domains are typically responsible for creating a double bond in the growing polyketide chain. This suggests that the characteristic 2,3-trans double bond in this compound is introduced by a separate, discrete set of enzymes acting after the release of the polyketide chain from the PKS.[1][2]

Deoxysugar Biosynthesis and Attachment

The this compound structure contains two deoxysugars: D-chalcose and D-mycinose. The gene cluster contains a set of genes (chmCIV, chmCV, chmCVI, chmCVII, chmCI, chmCII) with homology to enzymes involved in the biosynthesis of dTDP-D-chalcose.[1] The synthesized sugars are then attached to the macrolactone core by glycosyltransferases, such as the putative product of chmCIII.

Post-PKS Modifications

Following the glycosylation steps, a series of tailoring reactions, including hydroxylations and methylations, are carried out by enzymes encoded by genes such as chmHII, chmMI, and chmN to yield the final this compound molecule.[1]

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

A thorough review of the available literature did not yield specific quantitative data on this compound production titers in the native producer S. bikiniensis or in heterologously expressing hosts. Similarly, enzyme kinetic parameters for the biosynthetic enzymes have not been reported. However, the antibiotic activity of this compound has been quantified.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | MIC (µg/mL) |

| Staphylococcus aureus (susceptible strains, n=11) | 0.05 - 0.78 (MIC50 = 0.19) |

| Streptococcus pyogenes (susceptible strains, n=2) | 0.19 and 0.78 |

Data from Ward et al. (2004).[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has involved a range of molecular biology and analytical chemistry techniques.

Identification and Sequencing of the Gene Cluster

-

Genomic DNA Isolation: High molecular weight genomic DNA is isolated from S. bikiniensis.

-

Degenerate PCR: Degenerate oligonucleotide primers designed based on conserved regions of ketosynthase (KS) domains of type I PKSs are used to amplify fragments of the PKS genes from the genomic DNA.

-

Cosmid Library Screening: The amplified KS domain fragments are used as probes to screen a cosmid library of S. bikiniensis genomic DNA.

-

Cosmid Sequencing: Positive cosmids are identified and sequenced using a shotgun sequencing approach to obtain the full sequence of the gene cluster.

Heterologous Expression of the PKS

-

Construction of Expression Plasmids: The this compound PKS genes (chmG) are cloned into an appropriate E. coli-Streptomyces shuttle vector.

-

Transformation of Host Strain: The expression plasmid is introduced into a suitable heterologous host, such as a derivative of Streptomyces fradiae in which the native tylosin PKS genes have been deleted.

-

Fermentation and Analysis: The recombinant Streptomyces strain is fermented, and the culture broth is extracted and analyzed by HPLC and mass spectrometry to detect the production of the polyketide product.

The general workflow for gene cluster analysis is depicted in the following diagram.

Caption: Experimental workflow for this compound gene cluster analysis.

Regulation of this compound Biosynthesis

The regulation of antibiotic biosynthesis in Streptomyces is typically a complex process involving pathway-specific regulators located within the gene cluster, as well as global regulators that respond to nutritional and environmental signals. The this compound gene cluster contains several putative regulatory genes, including those with homology to SARP (Streptomyces Antibiotic Regulatory Protein), TetR, and LuxR families of transcriptional regulators.

While the specific regulatory mechanisms for this compound biosynthesis have not been experimentally detailed, a general model for the regulation of secondary metabolite gene clusters in Streptomyces is presented below.

Caption: General model for regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The study of the this compound biosynthetic pathway has revealed fascinating insights into the enzymatic machinery required to produce this unique 16-membered macrolide. The discovery of a PKS lacking key domains for double bond formation highlights the diversity of biosynthetic strategies employed by Streptomyces. While significant progress has been made in identifying the gene cluster and proposing a biosynthetic pathway, several areas warrant further investigation. Future research should focus on the biochemical characterization of the individual enzymes to determine their precise functions and kinetic parameters. Elucidating the regulatory network that governs this compound production will be crucial for developing strategies to improve yields. Furthermore, the heterologous expression system provides a valuable platform for generating novel this compound analogs with potentially improved therapeutic properties through combinatorial biosynthesis and metabolic engineering. A deeper understanding of this compound's biosynthesis will undoubtedly contribute to the broader field of natural product drug discovery and development.

References

The Enigmatic Mechanism of Chalcomycin: A Technical Guide to its Interaction with Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcomycin, a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis, represents an intriguing case study in the ongoing efforts to understand and overcome antibiotic resistance. While exhibiting cross-resistance with other macrolides, its unique structural features, notably the substitution of a neutral D-chalcose sugar for the typical amino sugar, suggest a nuanced mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the bacterial ribosome, drawing upon available data and contextualizing it within the broader landscape of macrolide antibiotics. Despite the absence of a high-resolution crystal or cryo-EM structure for a this compound-ribosome complex in the public domain, this document synthesizes existing biochemical data, details relevant experimental protocols for its study, and presents visual models of its mechanism to guide future research and drug development efforts.

Introduction: The Macrolide Class and the Peculiarity of this compound

Macrolide antibiotics are a cornerstone in the treatment of bacterial infections, primarily exerting their bacteriostatic effect by inhibiting protein synthesis. They bind to the 50S large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge.[1][2] This binding event can physically obstruct the passage of the growing peptide, leading to premature dissociation of the peptidyl-tRNA and cessation of translation.[3]

This compound, a 16-membered macrolide, shares this general mechanism.[4] However, it possesses a key structural distinction: a neutral D-chalcose sugar at position C-5 of the macrolactone ring, in place of the positively charged amino sugar (like desosamine or mycaminose) found in many other macrolides such as erythromycin.[4] This difference is significant as the amino sugar is thought to play a crucial role in the binding of macrolides to the ribosome.[4] This structural variance suggests that this compound's interaction with the ribosome may have unique characteristics.

Mechanism of Action of this compound

The primary mechanism of action for this compound, like other macrolides, is the inhibition of bacterial protein synthesis.[4] This is achieved through its binding to the 50S ribosomal subunit. The binding site is located near the peptidyl transferase center (PTC) and within the NPET.[1][2] While it inhibits protein synthesis, studies have shown that this compound, unlike some other 16-membered macrolides like carbomycin, does not directly inhibit the peptidyl transferase reaction itself. This suggests that its inhibitory effect is primarily due to steric hindrance within the NPET, preventing the elongation of the nascent polypeptide chain.[4]

Ribosomal Binding Site

While a high-resolution structure of this compound bound to the ribosome is not yet available, its binding site is inferred from cross-resistance studies and its classification as a macrolide.[4] The binding pocket for macrolides is predominantly formed by segments of the 23S rRNA within domain V and, to a lesser extent, domain II. Key nucleotide residues in Escherichia coli that are implicated in macrolide binding include A2058, A2059, and A2062.[5][6] The mycinose sugar present on this compound is thought to interact with domain II of the 23S rRNA, contributing to its binding affinity.[4]

The absence of a positively charged amino sugar in this compound likely alters its specific interactions within the binding pocket compared to other macrolides. The hydroxyl groups on the D-chalcose may form different hydrogen bond networks with the rRNA, potentially influencing its binding affinity and residence time.

Inhibition of Polypeptide Elongation

By binding within the NPET, this compound creates a physical blockage that interferes with the passage of the growing polypeptide chain. This steric clash is believed to be the primary mechanism of translation inhibition. The macrolide does not prevent the formation of the first few peptide bonds, but as the nascent chain elongates and enters the NPET, it encounters the bound antibiotic, leading to the dissociation of the peptidyl-tRNA from the ribosome.[3]

Quantitative Data

Quantitative data for this compound's activity and binding are limited in the publicly available literature. The following table summarizes the available minimum inhibitory concentration (MIC) data. For comparative purposes, data for other relevant macrolides would be necessary to fully contextualize this compound's potency.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus (susceptible strains, n=11) | 0.19 (MIC50), 0.05-0.78 (range) | [4] |

| This compound | Streptococcus pyogenes (susceptible strains, n=2) | 0.19 and 0.78 | [4] |

Note: Further research is required to determine the binding affinity (Kd) of this compound to the bacterial ribosome and its 50% inhibitory concentration (IC50) for in vitro protein synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ribosome-targeting antibiotics like this compound.

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled ligand to the ribosome and its displacement by a competitor, such as this compound.

Materials:

-

Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli MRE600)

-

Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)

-

This compound

-

Binding buffer: 20 mM HEPES-KOH (pH 7.6), 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT

-

96-well black, low-binding microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a stock solution of fluorescently labeled macrolide in DMSO.

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add a fixed concentration of 70S ribosomes and the fluorescently labeled macrolide to each well.

-

Add the serial dilutions of this compound to the wells. Include a control with no this compound.

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The decrease in polarization indicates the displacement of the fluorescent probe by this compound.

-

Calculate the IC50 value, which can be used to determine the apparent dissociation constant (Kd,app).

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.

Materials:

-

Commercial IVTT kit (e.g., PURExpress® In Vitro Protein Synthesis Kit)

-

DNA template encoding a reporter protein (e.g., firefly luciferase)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in nuclease-free water.

-

Set up the IVTT reactions according to the manufacturer's protocol, including the DNA template and all necessary components.

-

Add the serial dilutions of this compound to the reactions. Include a no-antibiotic control.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Add the luciferase assay reagent to each reaction.

-

Measure the luminescence using a luminometer.

-

The decrease in luminescence corresponds to the inhibition of protein synthesis.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Toeprinting Assay

This primer extension inhibition assay can map the precise location of a stalled ribosome on an mRNA transcript.

Materials:

-

In vitro transcription system to generate specific mRNA

-

Purified 70S ribosomes, initiation factors (IFs), and initiator tRNA (tRNAfMet)

-

This compound

-

DNA primer radiolabeled at the 5' end

-

Reverse transcriptase

-

dNTPs

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Incubate the mRNA template with 70S ribosomes, IFs, and tRNAfMet to form initiation complexes.

-

Add this compound at various concentrations.

-

Initiate translation by adding the elongating aminoacyl-tRNAs.

-

After a short incubation, add the radiolabeled primer, which anneals downstream of the ribosome binding site.

-

Perform a primer extension reaction using reverse transcriptase.

-

The reverse transcriptase will stop 15-18 nucleotides downstream of the P-site codon of the stalled ribosome, creating a "toeprint".

-

Analyze the primer extension products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA to precisely map the stall site.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

Resistance to this compound

Cross-resistance between this compound and other macrolides suggests that the primary mechanisms of resistance are likely shared.[4] These include:

-

Target Site Modification: The most common mechanism of macrolide resistance involves enzymatic modification of the 23S rRNA. Erm-type methyltransferases dimethylate a specific adenine residue (A2058 in E. coli), which reduces the binding affinity of macrolides.

-

Ribosomal Mutations: Point mutations in the 23S rRNA gene, particularly at positions A2058, A2059, and C2611, can also confer resistance by altering the structure of the binding pocket.[6][7] Mutations in ribosomal proteins L4 and L22, which are located near the NPET, have also been associated with macrolide resistance.

-

Efflux Pumps: Active efflux of the antibiotic out of the bacterial cell, mediated by specific membrane pumps, is another significant resistance mechanism.

The specific mutations that confer high-level resistance to this compound have not been extensively characterized and represent an important area for future investigation.

Conclusion and Future Directions

This compound presents a compelling, albeit underexplored, variation within the macrolide class of antibiotics. Its fundamental mechanism of inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit is consistent with other macrolides. However, the absence of a charged amino sugar and the presence of a neutral D-chalcose moiety suggest subtle but potentially significant differences in its interaction with the ribosomal target.

To fully elucidate the mechanism of action of this compound and to exploit its unique structural features for the development of novel therapeutics, several key research questions must be addressed:

-

High-Resolution Structural Analysis: Obtaining a cryo-EM or X-ray crystal structure of this compound in complex with the bacterial ribosome is paramount. This will provide a definitive picture of its binding orientation and specific interactions within the NPET.

-

Quantitative Binding and Inhibition Studies: A thorough characterization of this compound's binding affinity (Kd) and its inhibitory potency (IC50) against a panel of bacterial ribosomes is needed to accurately assess its efficacy.

-

Detailed Footprinting Analysis: Chemical footprinting and toeprinting experiments will precisely map the this compound binding site on the 23S rRNA and identify the specific codons at which it stalls translation.

-

Resistance Profiling: A systematic analysis of mutations that confer resistance to this compound will provide valuable insights into its specific interactions with the ribosome and inform the design of next-generation macrolides that can evade these resistance mechanisms.

Addressing these knowledge gaps will not only deepen our understanding of this particular antibiotic but also contribute to the broader effort to combat the growing threat of antibiotic resistance.

References

- 1. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. This compound Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

In Vitro Antibacterial Spectrum of Chalcomycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antibacterial spectrum of Chalcomycin, a 16-membered macrolide antibiotic. The document summarizes key quantitative data on its efficacy against various bacterial strains, details the experimental protocols utilized in these assessments, and provides visualizations of its mechanism of action and the workflow for determining its antimicrobial activity.

Antibacterial Activity of this compound

This compound has demonstrated modest antibiotic activity, primarily against Gram-positive organisms.[1][2] Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, is summarized below. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5]

Data Presentation: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs

| Bacterial Species | Strain(s) | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 11 susceptible strains | This compound | MIC₅₀: 0.19 (Range: 0.05 - 0.78) | [1][2] |

| Staphylococcus aureus | 209P | Dihydrothis compound | 32 | [6] |

| Staphylococcus aureus | 209P | This compound | 4 | [6] |

| Streptococcus pyogenes | 2 susceptible strains | This compound | 0.19 and 0.78 | [1][2] |

| Mycoplasma species | Not specified | This compound | Potent in vitro activity | [1] |

Note: this compound also exhibits inhibitory effects on protein synthesis in HeLa cells.[1]

Mechanism of Action

This compound is understood to function primarily by inhibiting protein synthesis.[1][2] This mechanism is common to macrolide antibiotics, which typically bind to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation of peptides, thereby halting protein elongation and ultimately inhibiting bacterial growth. While its precise mechanism has not been fully elucidated, it is thought to act in a manner similar to tylosin.[1] Interestingly, this compound has also been shown to inhibit the incorporation of [¹⁴C]glycine into glycyl-tRNA in S. aureus, a characteristic not typically associated with macrolides.[1]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound involves standardized methods to ascertain the Minimum Inhibitory Concentration (MIC). While specific detailed protocols for early studies on this compound are not extensively documented, the following represents a standard and widely accepted methodology for such assessments.

Broth Microdilution Method for MIC Determination

This method is a common technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

-

Preparation of Bacterial Inoculum:

-

Isolate colonies of the test bacterium are cultured in a suitable broth medium (e.g., Tryptone Soya Broth) to achieve a logarithmic growth phase.[1]

-

The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in an appropriate solvent.

-

A series of twofold dilutions of the this compound stock solution are made in a 96-well microtiter plate using a suitable growth medium.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Determination of MIC:

-

Following incubation, the wells are visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]

-

Caption: Experimental workflow for MIC determination.

Bioassay Indicator Organism

In addition to MIC determination, bioassays using indicator strains can be employed to assess antibiotic activity. Micrococcus luteus ATCC 9341 has been utilized as an indicator organism in bioassays for this compound, where the zone of inhibition on an agar plate is measured to determine bioactivity.[2]

Conclusion

This compound exhibits a notable in vitro antibacterial effect, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Its mechanism of action, centered on the inhibition of protein synthesis, aligns with that of other macrolide antibiotics, although with some unique characteristics. The standardized protocols outlined in this guide provide a framework for the consistent and reproducible evaluation of this compound's antibacterial spectrum, which is crucial for further research and potential drug development applications.

References

- 1. This compound Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idexx.dk [idexx.dk]

- 5. litfl.com [litfl.com]

- 6. Chalcomycins from Marine-Derived Streptomyces sp. and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Chalcomycin's Potent Activity Against Mycoplasma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcomycin, a 16-membered macrolide antibiotic, has demonstrated significant in vitro activity against various Mycoplasma species. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy, its mechanism of action, and detailed protocols for its evaluation. Notably, historical data suggests this compound is particularly effective against Mycoplasma strains that have developed resistance to other macrolide antibiotics, highlighting its potential as a valuable therapeutic agent. This document aims to equip researchers and drug development professionals with the necessary information to further investigate and potentially exploit the unique properties of this compound in combating Mycoplasma-related diseases.

Introduction

Mycoplasma species are a group of minimalistic, cell-wall-deficient bacteria responsible for a wide range of diseases in both humans and animals. Their intrinsic resistance to beta-lactam antibiotics, coupled with increasing resistance to other commonly used drugs like macrolides and tetracyclines, presents a significant therapeutic challenge. This compound, produced by Streptomyces bikiniensis, is a 16-membered macrolide that has shown promising activity against these pathogens. Early research indicated that this compound possesses potent in vitro activity against a number of Mycoplasma species, including those not susceptible to other macrolides.[1] This guide synthesizes the available data on this compound's anti-Mycoplasma activity, its mechanism of action, and standardized methodologies for its assessment.

Quantitative Data on this compound Activity

For the purpose of this guide, and to provide a framework for future research, the following table summarizes the expected qualitative activity of this compound against key Mycoplasma species, based on historical descriptions. It is a critical recommendation of this paper that contemporary studies be conducted to establish definitive MIC values using modern, standardized methods.

| Mycoplasma Species | Expected this compound MIC Range (µg/mL) | Notes |

| Mycoplasma pneumoniae | Low (Potentially ≤1) | Expected to be effective against macrolide-resistant strains. |

| Mycoplasma gallisepticum | Low (Potentially ≤1) | A significant avian pathogen with documented macrolide resistance. |

| Mycoplasma hyopneumoniae | Low (Potentially ≤1) | A major concern in the swine industry, with rising macrolide resistance. |

| Mycoplasma bovis | Low (Potentially ≤1) | A key pathogen in cattle, known for forming biofilms and antibiotic resistance. |

Note: The MIC values are presented as a qualitative expectation based on historical literature. Rigorous experimental determination is required.

Mechanism of Action

This compound, like other macrolide antibiotics, is understood to exert its antimicrobial effect by inhibiting protein synthesis. The primary target is the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.

Inhibition of Protein Synthesis

The proposed mechanism involves the following steps:

-

Binding to the 50S Ribosomal Subunit: this compound binds to the 23S rRNA component of the 50S ribosomal subunit, near the peptidyl transferase center (PTC).

-

Blockage of the Nascent Peptide Exit Tunnel (NPET): This binding obstructs the path of the elongating polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.

-

Cessation of Protein Elongation: The blockage of the NPET effectively halts protein synthesis, which is lethal to the bacterium.

While the primary mechanism is the inhibition of protein synthesis, one study in Staphylococcus aureus suggested that this compound might also inhibit the incorporation of [14C]glycine into glycyl-tRNA, hinting at a potential secondary mechanism involving tRNA synthetase.[1] However, this has not been investigated in Mycoplasma species.

Signaling Pathway Diagram

Caption: this compound's mechanism of action in Mycoplasma.

Experimental Protocols

The following are detailed methodologies for determining the in vitro activity of this compound against Mycoplasma species, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for human mycoplasmas.[3][4][5][6][7][8] These protocols can be adapted for veterinary species with appropriate growth media.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

4.1.1. Materials:

-

This compound powder of known purity.

-

Appropriate broth medium for the Mycoplasma species being tested (e.g., SP4 medium for M. pneumoniae, Friis medium for M. hyopneumoniae).

-

Sterile 96-well microtiter plates.

-

Mycoplasma isolate to be tested.

-

Positive control (broth with Mycoplasma inoculum, no antibiotic).

-

Negative control (broth only).

-

pH indicator (e.g., phenol red) incorporated into the medium.

4.1.2. Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and dilute further in the appropriate broth medium to the highest concentration to be tested.

-

Serial Dilutions: Perform two-fold serial dilutions of this compound in the 96-well plate, with each well containing 100 µL of the diluted antibiotic.

-

Inoculum Preparation: Culture the Mycoplasma isolate to the mid-logarithmic phase of growth. Dilute the culture to a final concentration of 10^4 to 10^5 color changing units (CCU)/mL.

-

Inoculation: Add 100 µL of the prepared Mycoplasma inoculum to each well containing the this compound dilutions and the positive control well. Add 200 µL of sterile broth to the negative control well.

-

Incubation: Seal the plates and incubate at 37°C in a humidified atmosphere. The incubation time will vary depending on the Mycoplasma species (e.g., 2-4 days for M. gallisepticum, up to 21 days for M. hyopneumoniae).

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits a color change in the medium, as compared to the positive control well which should show a distinct color change.

Agar Dilution Method

This method is an alternative for determining the MIC.

4.2.1. Materials:

-

This compound powder of known purity.

-

Appropriate agar medium for the Mycoplasma species.

-

Sterile petri dishes.

-

Mycoplasma isolate to be tested.

-

Inoculator (e.g., Steers replicator).

4.2.2. Procedure:

-

Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate amount of this compound stock solution to the molten agar before pouring the plates.

-

Inoculum Preparation: Prepare the Mycoplasma inoculum as described for the broth microdilution method.

-

Inoculation: Spot-inoculate a standardized volume (e.g., 10 µL) of the Mycoplasma suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 37°C under appropriate conditions for the specific Mycoplasma species.

-

Reading the MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the Mycoplasma isolate on the agar surface.

Experimental Workflow Diagram

Caption: Workflow for MIC determination of this compound against Mycoplasma.

Conclusion and Future Directions

This compound presents a compelling case for re-evaluation as a therapeutic agent against Mycoplasma infections, particularly in light of rising antibiotic resistance. Its historical promise against macrolide-resistant strains warrants a renewed and rigorous investigation. Future research should prioritize the determination of precise MIC values for a broad range of clinically relevant human and veterinary Mycoplasma species. Furthermore, elucidation of the molecular basis for its enhanced activity against resistant strains and a thorough investigation into its potential secondary mechanisms of action could pave the way for the development of novel anti-Mycoplasma therapies. The experimental protocols outlined in this guide provide a standardized framework for conducting these crucial studies.

References

- 1. This compound Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EFFECT OF ANTIBIOTICS ON MYCQPLASMA [jstage.jst.go.jp]

- 3. journals.asm.org [journals.asm.org]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]

- 7. researchgate.net [researchgate.net]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

An In-depth Technical Guide to the Chalcomycin Polyketide Synthase (PKS) Module Organization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chalcomycin is a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis. Its biosynthesis is orchestrated by a Type I modular polyketide synthase (PKS), a fascinating molecular assembly line responsible for the construction of the polyketide backbone. This technical guide provides a comprehensive overview of the this compound PKS, detailing its genetic architecture, modular and domain organization, and the key experimental methodologies used for its characterization. A unique feature of the this compound PKS is the absence of key reductive domains in its final extension module, necessitating post-PKS tailoring by discrete enzymes to form the characteristic 2,3-trans double bond. This guide summarizes the current understanding of this unusual system, presenting data in structured tables and visualizing complex relationships and workflows using Graphviz diagrams to facilitate comprehension and further research in the field of polyketide engineering and drug development.

Introduction to this compound and its Polyketide Synthase

This compound is a 16-membered macrolide antibiotic first discovered in Streptomyces bikiniensis.[1] It belongs to a subgroup of macrolides characterized by a 2,3-trans double bond in the macrolactone ring.[1] Unlike many other 16-membered macrolides such as tylosin, which feature an amino sugar (mycaminose), this compound contains the neutral sugar D-chalcose.[2] Polyketides are a large class of structurally diverse secondary metabolites synthesized by polyketide synthases (PKSs).[3] These enzymatic complexes function like a biosynthetic assembly line, using simple acyl-CoA precursors for the iterative condensation and modification of a growing carbon chain.[4][5]

The this compound backbone is assembled by a Type I modular PKS.[1] Type I PKSs are large, multifunctional enzymes where catalytic domains are organized into distinct modules.[3][4] Each module is responsible for one cycle of polyketide chain elongation and modification.[5] The linear arrangement of these modules on the PKS genes generally dictates the sequence of biosynthetic reactions and, consequently, the structure of the final polyketide product.[3] The study of the this compound PKS provides valuable insights into the mechanisms of polyketide biosynthesis and reveals unique enzymatic strategies, such as the use of standalone enzymes for final tailoring steps, which is a departure from the canonical PKS paradigm.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis (chm) are clustered together on the chromosome of S. bikiniensis. Sequencing of this region revealed a contiguous segment of over 60 kb containing 25 putative open reading frames (ORFs).[1] These genes encode not only the PKS enzymes but also proteins required for the synthesis of the deoxysugar D-chalcose, post-PKS modifications, and potential resistance mechanisms.[1][2] The core PKS enzymes are encoded by five large genes, chmGI through chmGV.[1]

Table 1: Key Genes in the this compound Biosynthetic Cluster from S. bikiniensis

| Gene(s) | Encoded Protein/Function | Reference |

|---|---|---|

| chmGI-GV | Type I Polyketide Synthase (PKS) | [1] |

| chmCIV | Involved in deoxysugar (chalcose) biosynthesis | [1] |

| chmU | Involved in deoxysugar (chalcose) biosynthesis | [1] |

| Other ORFs | Putative roles in regulation, resistance, and precursor supply |[1][2] |

Modular and Domain Organization of the this compound PKS

The this compound PKS consists of a loading module and seven extension modules, distributed across the five PKS proteins (ChmGI-GV).[1] Each module contains a set of catalytic domains that perform specific functions in the step-wise assembly of the polyketide chain. The minimal domains for an extension module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP).[3] Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the reduction state of the β-keto group after each condensation step.[4]

The loading module is responsible for selecting the starter unit, malonyl-CoA, which is subsequently decarboxylated.[1] Each of the seven extension modules then adds a two-carbon unit derived from either malonyl-CoA or methylmalonyl-CoA.[1] A striking feature of the this compound PKS is the domain organization of Module 7, the final extension module. This module contains only KS, AT, and ACP domains, and notably lacks the KR and DH domains that would be expected to generate the 2,3-trans double bond.[1][2] This indicates that the final β-keto group is not reduced by the PKS and that the double bond is installed later by discrete enzymes.[1]

Table 2: Predicted Module and Domain Organization of the this compound PKS

| Protein | Module | Domains | Predicted Extender Unit | Predicted β-Carbon Processing |

|---|---|---|---|---|

| ChmGI | Loading | KSQ, AT, ACP | Malonyl-CoA (starter) | - |

| Module 1 | KS, AT, KR, ACP | Methylmalonyl-CoA | Reduction to -OH | |

| ChmGII | Module 2 | KS, AT, DH, KR, ACP | Methylmalonyl-CoA | Reduction to -OH, Dehydration |

| ChmGIII | Module 3 | KS, AT, KR, ACP | Methylmalonyl-CoA | Reduction to -OH |

| ChmGIV | Module 4 | KS, AT, DH, ER, KR, ACP | Malonyl-CoA | Full reduction to -CH2 |

| Module 5 | KS, AT, KR, ACP | Methylmalonyl-CoA | Reduction to -OH | |

| ChmGV | Module 6 | KS, AT, DH, KR, ACP | Methylmalonyl-CoA | Reduction to -OH, Dehydration |

| Module 7 | KS, AT, ACP | Malonyl-CoA | None (β-keto remains) | |

| Termination | TE (Thioesterase) | - | Release and cyclization |

(Data compiled from Ward et al., 2004)[1]

Quantitative Analysis of PKS Activity

Direct kinetic analysis of the complete this compound PKS or its individual domains has not been reported in the literature. Such experiments are challenging due to the size and complexity of these megaenzymes. However, data from other well-characterized modular PKSs can provide representative values for the substrate specificity and catalytic rates of individual domains. Acyltransferase (AT) domains, for instance, exhibit tight control over the selection of extender units.

Table 3: Representative Kinetic Data for Acyltransferase (AT) Domains from a Modular PKS

| Enzyme/Domain | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| DEBS AT3* | (2S)-Methylmalonyl-CoA | 7.8 ± 1.1 | 120 ± 4 | 2.6 x 105 |

| DEBS AT3* | Malonyl-CoA | > 5000 | < 0.1 | < 3 |

| DEBS AT6* | (2S)-Methylmalonyl-CoA | 22 ± 2 | 201 ± 6 | 1.5 x 105 |

| DEBS AT6* | Malonyl-CoA | 1000 ± 100 | 1.3 ± 0.1 | 22 |

*Note: Data is from the 6-deoxyerythronolide B synthase (DEBS) and is presented here as a representative example of cis-AT PKS domain kinetics. The specificity constant (kcat/Km) highlights the strong preference for the cognate substrate.

The final yield of the heterologously produced macrolactone, 5-O-mycaminosylchalcolactone, was not quantified in the initial report, but its production was confirmed through HPLC-MS and NMR analysis.[1]

Key Experimental Protocols

The characterization of the this compound PKS involved several key molecular biology and analytical chemistry techniques. The following sections describe the methodologies employed.

Identification and Cloning of the chm Gene Cluster

-

Genomic DNA Isolation: High-molecular-weight genomic DNA was isolated from S. bikiniensis.

-

Degenerate PCR: To identify PKS gene fragments, PCR was performed using degenerate oligonucleotide primers designed based on conserved regions of ketosynthase (KS) domains from other known 16-membered macrolide PKS genes.[1]

-

Probe Generation: The resulting PCR amplicons were cloned and sequenced. Fragments showing high homology to known PKS genes were selected as probes.[1]

-

Cosmid Library Screening: A cosmid library of S. bikiniensis genomic DNA was constructed. The library was screened by colony hybridization using the labeled PKS gene fragments as probes to identify cosmids containing the chm gene cluster.[1]

-

Sequencing: Overlapping cosmids that covered the entire biosynthetic cluster were identified and sequenced to determine the full genetic map and identify all ORFs.[1]

Heterologous Expression of the this compound PKS

The function of the this compound PKS was confirmed by expressing the corresponding genes in a heterologous host, Streptomyces fradiae, which had its own tylosin PKS genes removed.[1]

-

Gene Assembly: The five chm PKS genes (chmGI-GV) were meticulously assembled from the identified cosmids into an E. coli-Streptomyces shuttle vector using restriction enzyme digestion and ligation.[1] This created a single plasmid capable of expressing the entire PKS assembly line.

-

Host Strain: The expression plasmid was introduced into S. fradiae K342-45, a strain engineered to lack its endogenous PKS, preventing the production of competing polyketides.

-

Fermentation and Culture Conditions: The recombinant S. fradiae strain was grown in a suitable fermentation medium for 7 days at 30°C to allow for the production of the polyketide.[1]

-

Extraction and Purification: The culture broth was harvested, and the supernatant was extracted with an organic solvent (e.g., chloroform). The crude extract was then purified using flash silica gel chromatography.[1]

-

Product Analysis: The purified compound was analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure as the predicted 16-membered macrolactone, which was glycosylated by the host's native machinery to produce 5-O-mycaminosylchalcolactone.[1]

Proposed Biosynthetic Pathway and Post-PKS Modifications

The biosynthesis of this compound begins with the assembly of the polyketide chain by the Chm PKS. The final product released from the PKS is a 3-keto-16-membered macrolactone intermediate.[1] This intermediate must then undergo several post-PKS modifications to become the mature this compound molecule.

-

PKS Assembly: The loading module initiates synthesis with a malonyl-CoA starter. Seven extension modules sequentially elongate the chain, resulting in a fully assembled polyketide tethered to the ACP of Module 7. The TE domain then catalyzes the release and macrolactonization of the chain.

-

Post-PKS Reduction and Dehydration: The most significant post-PKS modification is the formation of the 2,3-trans double bond. Since the PKS lacks the necessary domains in Module 7, it is proposed that a discrete set of enzymes, likely a dedicated ketoreductase and a dehydratase encoded within the chm cluster, act on the 3-keto macrolactone intermediate to generate the double bond.[1][2]

-

Glycosylation: The macrolactone is glycosylated at the C-5 hydroxyl group with TDP-D-chalcose, a sugar synthesized by enzymes also encoded in the chm cluster.[1]

Conclusion

The this compound polyketide synthase represents a fascinating example of a Type I modular PKS with an unconventional chain termination strategy. The genetic and biochemical analyses have revealed a well-organized biosynthetic gene cluster that directs the assembly of the macrolide backbone. The key finding that the final reductive step to form the 2,3-trans double bond is catalyzed by enzymes acting outside of the main PKS assembly line highlights the diversity of enzymatic machinery in natural product biosynthesis. The successful heterologous expression of the chm PKS demonstrates the potential for engineering this and other PKS systems to produce novel polyketide structures. Further research, including detailed kinetic analysis of the individual domains and structural characterization of the PKS modules, will deepen our understanding and enhance our ability to harness these complex molecular machines for the development of new therapeutic agents.

References

- 1. Substrate Specificity of Acyltransferase Domains for Efficient Transfer of Acyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational studies on the substrate specificity of an acyltransferase domain from salinomycin polyketide synthase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]

The Biological Activity of Chalcomycin Derivatives: A Technical Guide for Researchers

Introduction

Chalcomycin, a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis, represents a unique scaffold for the development of novel antimicrobial agents.[1] Unlike many clinically significant macrolides that possess an amino sugar, this compound contains a neutral sugar, D-chalcose, attached to its aglycone.[1] This structural distinction, along with a 2,3-trans double bond, contributes to its distinct biological activity profile.[1] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibiotics.

Antimicrobial Activity of this compound and Its Derivatives

The primary biological activity of this compound and its derivatives is their antimicrobial effect, predominantly against Gram-positive bacteria. The following table summarizes the available quantitative data on the Minimum Inhibitory Concentrations (MICs) of various this compound derivatives against different microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus (11 strains) | 0.05 - 0.78 (MIC50 = 0.19) | [1][2] |

| Staphylococcus aureus 209P | 4 | [3] | |

| Streptococcus pyogenes (2 strains) | 0.19, 0.78 | [1] | |

| Bacillus subtilis | 6.25 | [4] | |

| Escherichia coli | >50 | [4] | |

| Candida albicans | Inactive | [4] | |

| Aspergillus niger | Inactive | [3] | |

| Dihydrothis compound | Staphylococcus aureus 209P | 32 | [3] |

| This compound B | Staphylococcus aureus | 0.39 | [4] |

| This compound E | Staphylococcus aureus 209P | >32 | [3] |

| 5-O-Mycaminosylchalcolactone | Staphylococcus aureus | >12.5 | [1] |

| Streptococcus pneumoniae | >12.5 | [1] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis, a hallmark of macrolide antibiotics.[1] This is achieved through binding to the 50S subunit of the bacterial ribosome, thereby obstructing the nascent peptide exit tunnel and preventing the elongation of the polypeptide chain.[5]

However, this compound exhibits a unique mechanistic feature that distinguishes it from other macrolides. It has been shown to inhibit the incorporation of [14C]glycine into glycyl-tRNA in S. aureus.[1] This suggests a potential secondary target: glycyl-tRNA synthetase, an enzyme not typically inhibited by macrolides.[1] This dual-action mechanism could contribute to its potent antimicrobial activity and potentially circumvent some common macrolide resistance mechanisms.

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

References

- 1. This compound Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Chalcomycins from Marine-Derived Streptomyces sp. and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Chalcomycin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying Chalcomycin, a 16-membered macrolide antibiotic produced by Streptomyces species. The following sections detail the necessary protocols, from initial extraction from fermentation broth to final purification, supported by quantitative data and visual workflows.

Overview of this compound Extraction and Purification

This compound is a valuable secondary metabolite with significant antimicrobial properties. Its isolation from complex fermentation broths requires a multi-step approach to ensure high purity and yield. The general workflow involves the separation of the mycelium from the culture broth, followed by solvent extraction of the active compound and subsequent chromatographic purification. The choice of solvents and chromatographic techniques is critical for an efficient process.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different stages of this compound purification. These values are compiled from various experimental findings and provide a benchmark for expected outcomes.

Table 1: Solvent Extraction Efficiency for this compound

| Extraction Solvent | pH of Broth | Volume Ratio (Solvent:Broth) | Number of Extractions | Typical Recovery | Reference |

| Chloroform (CHCl₃) | 7.8 | 1:1 | 4 | >90% of activity | [1] |

| Ethyl Acetate | Neutral | 1:1 | 3 | Not specified | [2] |

| n-Butanol | Not specified | 1:1 | 1 | Not specified | [3] |

Table 2: Chromatographic Purification of this compound

| Purification Step | Stationary Phase | Mobile Phase / Gradient | Yield | Purity | Reference |

| Flash Silica Gel Chromatography | Silica Gel | 0-35% Acetone in Hexane (+2% Triethylolamine) | ~12 mg crude from 500 mL broth | Partially Purified | [1] |

| Preparatory HPLC | Polaris C18 | 50-100% Acetonitrile/Methanol (80:20) with 5 mM NH₄OAc | 5.6 mg | >95% | [1] |

| Sephadex LH-20 CC | Sephadex LH-20 | Not specified | Not specified | Not specified | [4] |

| ODS Column Chromatography | Octadecylsilane (ODS) | Not specified | Not specified | Not specified | [4] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments in this compound extraction and purification.

Protocol 1: Fermentation and Initial Extraction

This protocol describes the initial steps to separate this compound from the Streptomyces fermentation culture.

Materials:

-

Fermentation broth of Streptomyces sp.

-

Sodium bicarbonate (NaHCO₃)

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Centrifuge and centrifuge bottles

-

Separatory funnel (appropriate volume)

-

Rotary evaporator

Procedure:

-

Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the supernatant from the mycelial cake.

-

pH Adjustment: Decant the supernatant and adjust its pH to 7.8 using solid NaHCO₃.[1]

-

Filtration: Filter the pH-adjusted supernatant to remove any remaining fine solids.[1]

-

Solvent Extraction:

-

Transfer the filtered supernatant to a large separatory funnel.

-

Add an equal volume of chloroform (1:1 v/v).[1]

-

Shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the lower organic (chloroform) layer.

-

Repeat the extraction process three more times with fresh chloroform.[1]

-

-

Drying and Concentration:

-

Combine all the chloroform extracts.

-

Dry the combined extract by adding anhydrous Na₂SO₄ and stirring.

-

Filter to remove the Na₂SO₄.

-

Concentrate the filtrate to an oily residue using a rotary evaporator under vacuum.[1]

-

Protocol 2: Flash Silica Gel Chromatography

This protocol is for the initial purification of the crude extract.

Materials:

-

Crude this compound extract (oily residue from Protocol 1)

-

Silica gel (for flash chromatography)

-

Hexane

-

Acetone

-

Triethylolamine (Net₃)

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a flash chromatography column with silica gel slurried in hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution:

-

Begin elution with 100% hexane containing 2% (v/v) triethylolamine.

-

Gradually increase the acetone concentration in the mobile phase from 0% to 35%.[1]

-

Collect fractions throughout the elution process.

-

-

Fraction Analysis: Analyze the collected fractions for the presence of this compound using an appropriate method (e.g., TLC with UV visualization or bioassay).

-

Pooling and Concentration: Pool the fractions containing the partially purified this compound and concentrate them using a rotary evaporator.

Protocol 3: Preparatory High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

-

Partially purified this compound from Protocol 2

-

Acetonitrile (CH₃CN), HPLC grade

-

Methanol, HPLC grade

-

Ammonium acetate (NH₄OAc)

-

Preparative HPLC system with a C18 column (e.g., 150 x 21.5 mm)[1]

-

UV detector

Procedure:

-

Mobile Phase Preparation:

-

Solvent A: Acetonitrile/Methanol (80:20) buffered with 5 mM NH₄OAc.[1]

-

Solvent B: Water buffered with 5 mM NH₄OAc.

-

-

Sample Preparation: Dissolve the partially purified this compound in a small volume of the initial mobile phase composition.

-

HPLC Separation:

-

Fraction Collection: Collect the peak corresponding to this compound, which is expected to elute at 60-70% Solvent A.[1]

-

Solvent Removal and Desalting:

-

Final Product: Concentrate the desalted eluate to obtain pure this compound as a white solid.

Visual Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for this compound Extraction from Fermentation Broth.

Caption: Chromatographic Purification Workflow for this compound.

References

- 1. This compound Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. banglajol.info [banglajol.info]

- 3. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 4. Chalcomycins from Marine-Derived Streptomyces sp. and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Identification of Chalcomycin using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcomycin is a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis.[1][2] Like other macrolides, it consists of a large lactone ring to which sugar moieties are attached. The identification and quantification of this compound in various matrices, particularly in fermentation broths and during drug development processes, is crucial for research and quality control. This document provides detailed protocols for the identification and analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

For the targeted analysis of this compound using tandem mass spectrometry, the selection of precursor and product ions is critical for developing a sensitive and specific method, such as in Multiple Reaction Monitoring (MRM). Based on the structure of this compound and typical fragmentation patterns of 16-membered macrolides, a proposed set of mass transitions is provided below. It is important to note that these transitions should be empirically optimized on the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Putative Fragmentation |

| This compound | 696.4 | 520.3 | 175.1 | Loss of the mycinose sugar moiety |

| 157.1 | Further fragmentation of the macrolactone ring |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fermentation Broth

This protocol is adapted from established methods for macrolide extraction.[1]

Reagents and Materials:

-

Fermentation broth containing this compound

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Acetone

-

Triethylamine (NEt₃)

-

Silica gel for flash chromatography

-

Rotary evaporator

-

Centrifuge and centrifuge tubes

Procedure:

-

Adjust the pH of the cell-free supernatant of the fermentation broth to 7.8 with solid NaHCO₃.

-

Filter the solution to remove any remaining solids.

-

Extract the filtrate with an equal volume of chloroform four times. Combine the organic extracts.

-

Dry the combined organic extract over anhydrous Na₂SO₄ with vigorous stirring.

-

Filter the solution and concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude extract.

-

For further purification, perform flash silica gel chromatography using a gradient of 0 to 35% acetone containing 2% (v/v) triethylamine in hexane.

-

Collect the fractions containing this compound and concentrate them in vacuo.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (adapted from[1]):

-

Column: A C18 reversed-phase column (e.g., Metachem Metasil Basic, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 5 mM Ammonium acetate in water.

-

Mobile Phase B: 56% Methanol in 5 mM Ammonium acetate.

-

Gradient: A linear gradient from 15% to 100% Mobile Phase B over 7 minutes.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM) using the transitions from the table above.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 800 L/h.

-

Collision Gas: Argon.

-

Collision Energy: Optimize for each transition to achieve maximum signal intensity.

Note: These are starting conditions and should be optimized for the specific instrument and column used.

Visualizations

Experimental Workflow for this compound Identification

Caption: Workflow for this compound identification.

Proposed Fragmentation Pathway of this compound

Caption: Proposed fragmentation of this compound.

References

- 1. This compound Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]